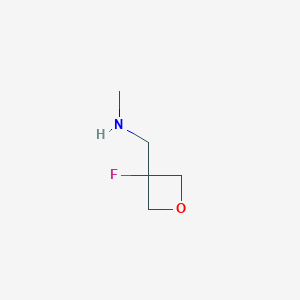

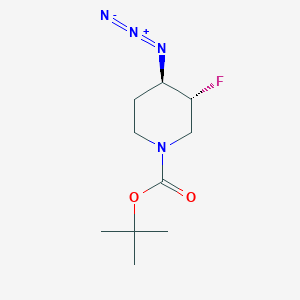

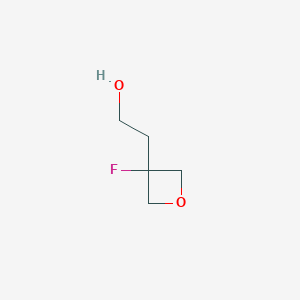

(3-Fluoro-oxetan-3-ylmethyl)methylamine

説明

(3-Fluoro-oxetan-3-ylmethyl)methylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the oxetane family and has a unique structure that makes it an attractive target for drug development.

科学的研究の応用

Synthesis in Antibiotic Preparation

(M. Lall et al., 2012) explored the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for treating respiratory tract infections. The synthesis involved catalytic asymmetric hydrogenation and SN2 substitution reaction with methylamine.

Reactivity with Fluoroalkyl Substituents

The transformations of fluoroalkyl-containing 2-arylhydrazono-1,3-dicarbonyl compounds with methylamine were studied by (E. V. Shchegol'kov et al., 2007). They found that these compounds react variably with methylamine depending on the fluorinated substituent's structure, leading to the formation of complexing agents for nickel(II) and copper(II) ions.

Endogenous Conversion to Toxic Compounds

A study by (P. Yu and D. Zuo, 1996) showed that methylamine can be converted by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde and hydrogen peroxide, toxic to cultured endothelial cells. This suggests potential in vivo hazardous effects, relevant to the study of endothelial injury and atherosclerosis genesis.

Fluorogenic Labelling in HPLC

The use of periodate and methylamine for the quantitation of intracellular 5-fluoro-2'-deoxyuridine-5'-monophosphate by high-performance liquid chromatography (HPLC) was demonstrated by (R. Dreyer and E. Cadman, 1981). This technique allowed for rapid and accurate quantitation of deoxynucleotides.

Nanosensor in Detection of Fish Spoilage

In a theoretical study, (M. Rouhani, 2019) evaluated fluorographene as a candidate for sensing ammonia and simple amines like methylamine for detecting fish spoilage. The study highlighted fluorographene's potential as a bioelectronics nose in various food spoilage sensors.

Optimization of Lennard‐Jones Parameters

(I. Chen, D. Yin, and Alexander D. MacKerell, 2002) extended an approach optimizing Lennard‐Jones parameters to polar–neutral compounds, including amines and fluorine‐substituted compounds. This study is significant in understanding the behavior of biomolecular systems in aqueous environments and the unique properties of fluorine in pharmaceutical compounds.

Detection of Nitric Oxide in Solvents

A study by (Pankaj Kumar, A. Kalita, and Biplab Mondal, 2011) investigated the reduction of copper(II) centers in complexes by nitric oxide in various solvents. This research contributes to understanding the interaction of nitric oxide with copper complexes in different media.

特性

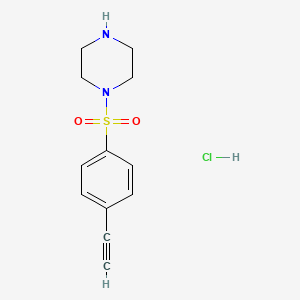

IUPAC Name |

1-(3-fluorooxetan-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-7-2-5(6)3-8-4-5/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICACOSFXBKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(COC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-oxetan-3-ylmethyl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)

![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)